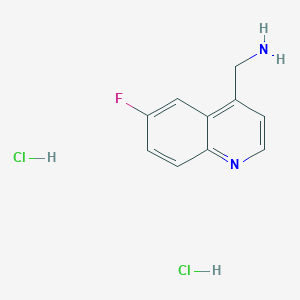
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which makes them valuable in the treatment of various bacterial infections. The incorporation of a fluorine atom at the 6-position of the quinoline ring enhances the compound’s antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroquinolin-4-yl)methanamine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the reaction of 6-fluoroquinoline with formaldehyde and ammonia, followed by reduction to yield the desired amine. The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(6-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
科学研究应用
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties and its effects on bacterial DNA-gyrase.
Medicine: Research is ongoing to explore its potential as an antibacterial agent in the treatment of infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride involves the inhibition of bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to other fluoroquinolones, which also target bacterial DNA-gyrase.
相似化合物的比较
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct antibacterial properties. Compared to other fluoroquinolones, it may exhibit different levels of activity against various bacterial strains and have unique pharmacokinetic properties.
属性
分子式 |
C10H11Cl2FN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC 名称 |
(6-fluoroquinolin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9FN2.2ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;;/h1-5H,6,12H2;2*1H |
InChI 键 |
OLMOKJCKTSBIRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C=C1F)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
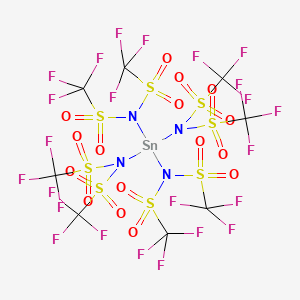

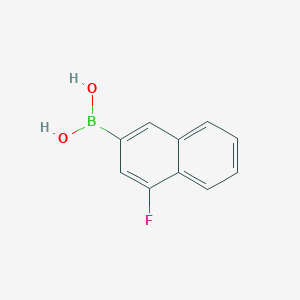
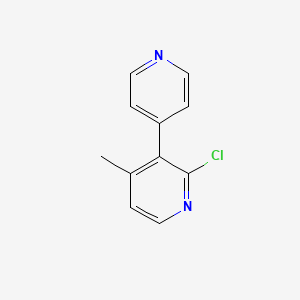
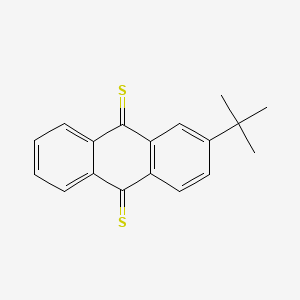
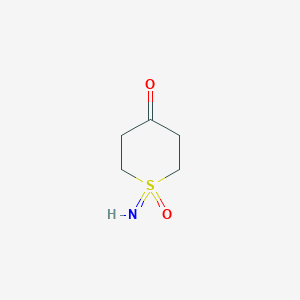
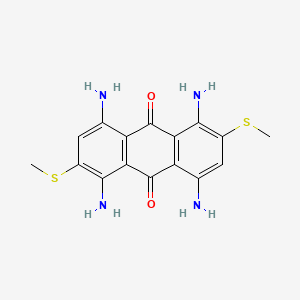
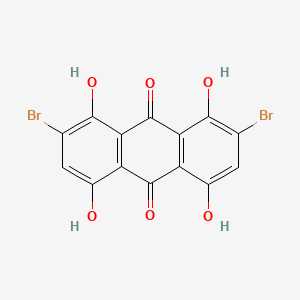

![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
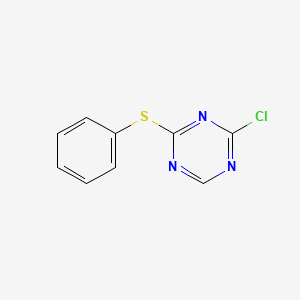
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)

